2-amino(313C)butanedioic acid

描述

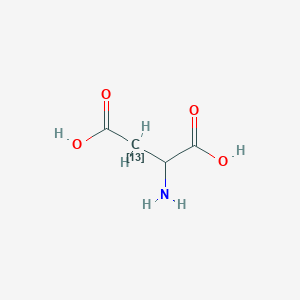

2-amino(313C)butanedioic acid is a stable isotope-labeled compound of DL-Aspartic acid, where the carbon-13 isotope is incorporated at the third carbon position. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(313C)butanedioic acid typically involves the incorporation of the carbon-13 isotope into the aspartic acid molecule. One common method is the use of labeled precursors in the synthesis process. For example, starting with a carbon-13 labeled precursor, such as 13C-labeled formaldehyde, and reacting it with other reagents to form the desired labeled aspartic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized equipment and conditions to ensure the incorporation of the carbon-13 isotope at the desired position .

化学反应分析

Structural Features and Functional Group Reactivity

The compound contains three reactive moieties (Figure 1):

-

Carboxylic acid groups (C1 and C4): Prone to acid-base reactions, esterification, and salt formation.

-

Primary amine (C2): Participates in nucleophilic substitutions, condensations, and coordination chemistry.

-

Phenoxycarbonylamino group (C3): A carbamate-linked phenyl group susceptible to hydrolysis or enzymatic cleavage.

Key Functional Group Reactivity:

Acid-Base and Salt Formation Reactions

The carboxylic acid groups undergo typical diprotic acid behavior:

-

Metal Salt Formation :

Reacts with active metals (e.g., Fe, Al) or bases to form salts, releasing H₂ gas in acidic conditions .

Enzymatic and Metabolic Pathways

While no direct studies on this compound exist, analogous β-amino acids and succinate derivatives participate in:

-

Transamination : The C2 amine may transfer to α-keto acids, forming imine intermediates (e.g., β-aminoisobutyric acid metabolism ).

-

Carboxylation/Decarboxylation : The carboxylic acid groups could undergo reversible CO₂ addition/removal, similar to succinate ↔ fumarate interconversion in the TCA cycle .

-

Phosphorylation : ATP-dependent phosphorylation at the C4 carboxylate is plausible, as seen in SAICAR synthetase mechanisms .

Phenoxycarbonylamino Group Hydrolysis

Under acidic/basic conditions or enzymatic action (e.g., esterases), the carbamate bond may cleave:

This mirrors glycidyl-amine reactivity, where nucleophiles attack carbamate electrophiles .

Amine-Mediated Condensations

The C2 amine can react with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases, as observed in β-amino acid cyclization .

Redox Reactions

-

Oxidation : The amine group may oxidize to a nitroso or nitro group under strong oxidizers (e.g., HNO₃).

-

Reduction : Catalytic hydrogenation could saturate the phenyl ring, though steric hindrance may limit reactivity .

Data Gaps and Future Research

科学研究应用

2-amino(313C)butanedioic acid is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some key applications include:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.

Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Employed in the development of new materials and chemicals through detailed mechanistic studies

作用机制

The mechanism of action of 2-amino(313C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

相似化合物的比较

Similar Compounds

Some similar compounds include:

- DL-Aspartic acid-1-13C

- DL-Aspartic acid-4-13C

- L-Aspartic acid-2-13C

- L-Aspartic acid-3,4-13C2

Uniqueness

2-amino(313C)butanedioic acid is unique due to the specific placement of the carbon-13 isotope at the third carbon position. This specific labeling allows for targeted studies of certain metabolic pathways and reactions that involve this position, providing insights that other labeled compounds may not offer .

生物活性

2-Amino(313C)butanedioic acid, commonly known as succinic acid, is a dicarboxylic acid that plays a crucial role in various biological processes. It is an intermediate in the citric acid cycle (TCA cycle) and is involved in metabolic pathways that affect cellular respiration, energy production, and signaling mechanisms. This article reviews the biological activity of succinic acid, focusing on its physiological roles, signaling pathways, and potential therapeutic applications.

Physiological Roles

Succinic acid is produced in the mitochondria during the TCA cycle and serves multiple functions:

- Energy Production : As a key intermediate in the TCA cycle, succinate is converted to fumarate by succinate dehydrogenase (SDH), contributing to ATP production via oxidative phosphorylation.

- Reactive Oxygen Species (ROS) Production : Under conditions of succinate accumulation, SDH can drive reverse electron transport (RET), leading to increased ROS production. This process can create a pro-oxidant environment that influences cellular signaling and stress responses .

Signaling Mechanisms

Succinic acid acts as an intracellular and extracellular signaling molecule, influencing various biological processes:

- Cellular Communication : When released into the extracellular space, succinate can signal neighboring cells about their metabolic state. This communication is crucial during hypoxic conditions, where succinate accumulation indicates altered cellular metabolism .

- GPR91 Activation : Succinic acid activates GPR91 (also known as SUCNR1), a G protein-coupled receptor that mediates various physiological responses:

- In Adipocytes : Activation of GPR91 inhibits lipolysis, promoting fat storage .

- In Liver Cells : Succinic acid serves as a paracrine signal that stimulates stellate cell activation and fibrogenesis under anoxic conditions .

- In Cardiomyocytes : Long-term exposure to succinate can lead to pathological hypertrophy through GPR91-mediated signaling pathways .

Effects on Various Cell Types

Research has shown that succinic acid influences different cell types and physiological responses:

| Cell Type | Effect of Succinic Acid | Mechanism |

|---|---|---|

| Adipocytes | Inhibition of lipolysis | GPR91 activation |

| Hepatic Stellate | Activation and fibrogenesis | Paracrine signaling under hypoxia |

| Cardiomyocytes | Induction of hypertrophy | MEK1/2 and ERK1/2 signaling pathways |

| Immune Cells | Enhanced chemotaxis and cytokine production | Interaction with SUCNR1 and TLRs |

Case Studies

Several studies have explored the biological activity of succinic acid:

- Cardiovascular Health : A study demonstrated that chronic exposure to succinic acid in cardiomyocytes led to hypertrophic changes associated with increased GPR91 activity. This suggests a potential link between succinate levels and cardiac hypertrophy in pathological conditions .

- Liver Fibrosis : Research indicated that succinate released from anoxic hepatocytes activates hepatic stellate cells via GPR91, promoting fibrogenesis. This highlights the role of succinic acid in liver homeostasis and response to hypoxia .

- Immune Response : In immune cells, succinate enhances the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta through its interaction with SUCNR1. This finding suggests that succinic acid may play a role in modulating inflammatory responses during immune activation .

属性

IUPAC Name |

2-amino(313C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583940 | |

| Record name | (3-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202326-56-5 | |

| Record name | Aspartic-3-13C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202326-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。